molecular formula C22H19N3O B11212098 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolyl)acetamide

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(p-tolyl)acetamide

Cat. No.: B11212098
M. Wt: 341.4 g/mol
InChI Key: FBEMKPYMGDIZMT-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, making it a significant scaffold in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLPHENYL)ACETAMIDE typically involves the reaction of ortho-phenylenediamine with benzaldehydes using an oxidation agent such as sodium metabisulphite in a mixture of solvents under mild conditions . The reaction proceeds through the formation of benzimidazole intermediates, which are then further reacted with appropriate acetamide derivatives to yield the final product. The structure of the synthesized compound is confirmed using techniques like FTIR, NMR, and HRMS .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus is known to interact with enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in DNA replication, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzimidazole and acetamide moieties allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H19N3O/c1-15-10-12-16(13-11-15)14-21(26)23-18-7-3-2-6-17(18)22-24-19-8-4-5-9-20(19)25-22/h2-13H,14H2,1H3,(H,23,26)(H,24,25)

InChI Key

FBEMKPYMGDIZMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3

Origin of Product

United States

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